2-Chloro-5-(chloromethyl)-4-methylpyridine
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Overview
Description
2-Chloro-5-(chloromethyl)-4-methylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The use of airlift circulating reactors helps improve yield and reduce chlorine consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)thiazole
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
VWCCSDFSIAVAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCl)Cl |
Origin of Product |
United States |
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